Kv2-IN-A1 - 689297-68-5

Kv2-IN-A1

Catalog Number: EVT-271180
CAS Number: 689297-68-5
Molecular Formula: C20H17ClN4OS
Molecular Weight: 396.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kv2-IN-A1 is a synthetic small molecule identified through high-throughput screening for inhibitors of Kv2.1 channels. [] It belongs to a class of compounds that selectively target Kv2 channels, offering a valuable tool for studying their physiological roles. [] Unlike peptide inhibitors, Kv2-IN-A1 provides the advantage of being a small molecule, making it potentially more amenable to chemical modification and optimization for research purposes. []

RY785

Compound Description: RY785 is a small molecule potassium channel inhibitor derived from medicinal chemistry efforts based on the structure of Kv2-IN-A1. It demonstrates improved selectivity for KV2 channels and reduced activity on Cav channels compared to Kv2-IN-A1 [].

Relevance: RY785 is structurally related to Kv2-IN-A1, sharing a similar three-dimensional conformation []. These structural similarities were revealed through modeling studies and informed the medicinal chemistry efforts that led to the development of RY785 from Kv2-IN-A1 [].

RY796

Compound Description: Similar to RY785, RY796 is another small molecule potassium channel inhibitor developed through medicinal chemistry modifications of Kv2-IN-A1. Importantly, RY796 exhibits no significant activity on Cav channels, addressing a limitation observed with Kv2-IN-A1 [].

Relevance: RY796 is structurally related to Kv2-IN-A1, developed through medicinal chemistry exploration of the structure-activity relationship of Kv2-IN-A1 []. This suggests key structural motifs of Kv2-IN-A1 are retained in RY796, albeit with modifications to enhance selectivity and reduce off-target effects [].

B1

Compound Description: B1 is a potent small molecule inhibitor of KV2.1 and KV2.2 channels, identified through high-throughput screening alongside Kv2-IN-A1. It displays good selectivity over KV1.2 and moderate activity on Cav channels [].

Relevance: While the paper doesn't explicitly detail the structure of B1, it highlights that modeling studies indicate a similar three-dimensional conformation between B1 and Kv2-IN-A1 []. This suggests a shared pharmacophore and potential for overlapping structural features, making B1 a valuable point of comparison for understanding the structure-activity relationship of Kv2-IN-A1 [].

Synthesis Analysis

Methods of Synthesis
The synthesis of Kv2-IN-A1 involves several key steps that typically include the formation of its core structure through multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, general approaches for synthesizing similar compounds often include:

  1. Formation of the Core Structure: This may involve coupling reactions between various aromatic amines and halogenated compounds.
  2. Chlorination: Introduction of chlorine into the aromatic ring can be achieved through electrophilic aromatic substitution.
  3. Final Modifications: Additional steps may include functional group transformations to achieve desired properties.

Parameters such as temperature, reaction time, and solvent choice are crucial in optimizing yield and purity but are not explicitly detailed in the current literature.

Molecular Structure Analysis

Structural Characteristics
The molecular structure of Kv2-IN-A1 features a complex arrangement conducive to its function as an inhibitor. Key structural elements include:

  • Aromatic Rings: Contributing to hydrophobic interactions with the target ion channel.
  • Chlorine Atom: Influencing electronic properties and potentially enhancing binding affinity.
  • Nitrogen Atoms: Present in the amine groups, which may participate in hydrogen bonding with the target protein.

The three-dimensional conformation plays a significant role in its interaction with Kv2.1 channels, affecting binding dynamics and inhibition efficacy.

Chemical Reactions Analysis

Reactions Involving Kv2-IN-A1
As an inhibitor of voltage-gated potassium channels, Kv2-IN-A1 participates in several biochemical interactions:

  1. Binding to Ion Channels: It acts by binding to the Kv2.1 channel, altering its conductance properties.
  2. Modulation of Cellular Excitability: By inhibiting potassium currents, it affects neuronal excitability and neurotransmitter release.

While specific reaction kinetics and mechanisms are not fully elucidated in existing literature, studies on similar compounds indicate that such inhibitors can significantly alter action potential duration and neuronal firing rates.

Mechanism of Action

Action Mechanism Details
Kv2-IN-A1 exerts its effects primarily through competitive inhibition at the Kv2.1 channel site. This mechanism can be described as follows:

  • Channel Blockade: The compound binds to the channel's open or inactivated state, preventing potassium ions from passing through.
  • Alteration of Membrane Potential: By inhibiting potassium currents, it leads to depolarization of the cell membrane, which can enhance excitatory neurotransmission.

Research indicates that such modulation can have therapeutic implications for conditions characterized by altered neuronal excitability .

Physical and Chemical Properties Analysis

Properties Overview
The physical and chemical properties of Kv2-IN-A1 include:

  • Molecular Weight: Approximately 396.88 g/mol.
  • Solubility: Typically soluble in organic solvents; specific solubility data is required for precise applications.
  • Stability: Stability under physiological conditions must be assessed for effective biological applications.

These properties are crucial for determining the compound's bioavailability and efficacy in therapeutic settings.

Applications
  1. Neuroscience Research: As a tool for studying potassium channel function and neuronal excitability.
  2. Pharmacological Studies: Investigating therapeutic strategies for neurological disorders such as epilepsy or chronic pain syndromes.
  3. Drug Development: Serving as a lead compound for developing more selective or potent ion channel inhibitors.

The ongoing research into voltage-gated potassium channels highlights their importance in cellular physiology, making Kv2-IN-A1 a valuable compound for advancing our understanding of these critical proteins .

Introduction to Kv2 Channels and Pharmacological Significance

Role of Kv2.1 and Kv2.2 in Cellular Electrophysiology

Kv2.1 constitutes ~80% of somatodendritic delayed rectifier current in hippocampal and cortical neurons. Its voltage-dependent gating is modulated by phosphorylation: Dephosphorylation during neuronal hyperactivity shifts activation thresholds negatively by ~30 mV, increasing current density to suppress excitability—a key homeostatic feedback mechanism [5] [8]. Kv2.1−/− mice exhibit:

  • Reduced IK density (257 ± 18 pA/pF in WT vs. 81 ± 7 pA/pF in KO) in hippocampal neurons [5]
  • Bicuculline-induced hyperexcitability and epileptiform activity in slices [5]
  • Accelerated seizure progression with convulsants (e.g., pilocarpine) despite no spontaneous seizures [5]

Kv2.2 channels share ~85% sequence homology but differ functionally. While Kv2.1 dominates β-cells, Kv2.2 is enriched in pancreatic δ-cells, where it controls somatostatin release. Both channels form heterotetrameric complexes with silent subunits (e.g., Kv8.1), altering voltage sensitivity and pharmacology [7] [10].

Table 2: Biophysical Properties of Kv2 Channels

PropertyKv2.1Kv2.2Functional Impact
Activation V1/2~ −10 mV~ −5 mVDelayed rectification onset
Deactivation kineticsτ = 100–500 msτ = 50–200 msModulates AP repolarization rate
Phosphorylation sites20+ cytoplasmic residuesSimilar profileActivity-dependent current plasticity
HeteromerizationWith Kv5/6/8/9 subunitsWith Kv5/6/8/9 subunitsAlters voltage dependence and drug sensitivity

Kv2 Channels as Therapeutic Targets in Neurological and Metabolic Disorders

Neurological Applications: Kv2.1 loss-of-function causes hippocampal hyperexcitability, spatial learning deficits, and hyperactivity in mice—phenotypes resembling temporal lobe epilepsy and ADHD [5]. Selective Kv2.1 inhibitors could suppress pathological hyperactivity, though excessive block risks pro-convulsant effects.

Metabolic Applications: In pancreatic islets:

  • Kv2.1 blockade enhances glucose-stimulated insulin secretion (GSIS) by prolonging β-cell action potentials (Jacobson et al., 2007) [7].
  • Kv2.2 inhibition amplifies somatostatin release from δ-cells, indirectly suppressing glucagon and insulin [7].Dual Kv2.1/Kv2.2 blockers thus exhibit paradoxical effects: While Kv2.1 inhibition promotes insulin release, Kv2.2 blockade increases somatostatin—a potent insulin antagonist. This explains why early pan-Kv2 inhibitors showed limited efficacy in diabetes models [7].

Table 3: Therapeutic Implications of Kv2 Modulation

DisorderChannel TargetMechanismEvidence
Type 2 DiabetesKv2.1 (β-cells)AP prolongation → increased Ca2+ influx → enhanced GSISKv2.1−/− mice show improved glucose tolerance [7]
EpilepsyKv2.1 (neurons)Homeostatic suppression of hyperexcitabilityKv2.1−/− mice exhibit reduced seizure thresholds [5]
Cognitive DisordersKv2.1 (hippocampus)Regulates synaptic plasticity & LTPKv2.1−/− mice show Morris Water Maze deficits [5]

Historical Development of Kv2 Channel Inhibitors

Early Kv2 blockers suffered from low selectivity or poor pharmacokinetics:

  • Peptide toxins (e.g., guangxitoxin-1E): High potency (IC50 ~1–10 nM) but limited CNS penetration [4] [7].
  • Quaternary ammonium compounds (e.g., TEA): Block the pore but affect all Kv channels (IC50 >1 mM for Kv2.1) [8] [10].
  • Pan-Kv inhibitors (4-AP, dendrotoxin): Lack subtype specificity, causing off-target effects [4].

Kv2-IN-A1 (RY785; CAS 689297-68-5) emerged from a Merck Research Laboratories screen as a selective small-molecule inhibitor [3] [6] [10]. Key milestones:

  • 2004: First synthesis reported in patent WO2004041277 [6].
  • 2011: Characterization as a potent Kv2.1/Kv2.2 antagonist (IC50 = 0.2 μM and 0.41 μM, respectively) with >50-fold selectivity over Kv1.2, NaV, and CaV channels [1] [3].
  • 2018: Mechanistic studies revealed it binds the cytosolic pore domain, stabilizing a semi-open gate conformation—distinct from TEA’s pore occlusion [8] [10].

Table 4: Profile of Kv2-IN-A1 (Chemical Name: 3-(3-Chlorophenyl)-N-[2-(thiazol-4-yl)-1H-benzimidazol-5-yl]butyramide)

PropertyValueSignificance
Molecular FormulaC20H17ClN4OSElectroneutral small molecule
Molecular Weight396.89 g/molOptimal for membrane permeability
CAS Number689297-68-5Unique identifier
Purity≥98% (HPLC)Suitable for research
Solubility250 mg/mL in DMSOCompatible with cellular assays
IC50 (Kv2.1)0.2 μMHigh potency
IC50 (Kv2.2)0.41 μMSubtype-selective
Selectivity>10x vs. Kv1.2, NaV, CaVReduced off-target risk

Table 5: Comparative Analysis of Kv2 Inhibitors

InhibitorMechanismKv2.1 IC50SelectivityLimitations
Kv2-IN-A1 (RY785)Cytosolic gate stabilization0.2 μMHigh over Kv1, NaV, CaVRequires channel opening for access
Guangxitoxin-1EPore occlusion1–3 nMModerate (binds Kv2.1 > Kv2.2)Peptidic; poor blood-brain barrier penetration
Tetraethylammonium (TEA)Pore block at selectivity filter>1 mMLow (affects all K+ channels)Non-selective; low potency
Stromatoxin-1Gating modifier (voltage sensor)~100 nMModerate (Kv2.1/Kv2.2 > Kv4.x)Complex synthesis; slow kinetics

Kv2-IN-A1’s electroneutral structure enables membrane diffusion without voltage-driven attraction, contrasting cationic blockers like TEA. Molecular dynamics simulations show it bridges hydrophobic interfaces between S5-S6 helices, allosterically influencing voltage sensors 3 nm away—explaining its unique acceleration of deactivation [8] [10]. This "state-biased inhibition" represents a novel pharmacological paradigm for Kv channels.

Properties

CAS Number

689297-68-5

Product Name

Kv2-IN-A1

IUPAC Name

3-(3-chlorophenyl)-N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]butanamide

Molecular Formula

C20H17ClN4OS

Molecular Weight

396.9 g/mol

InChI

InChI=1S/C20H17ClN4OS/c1-12(13-3-2-4-14(21)8-13)7-19(26)23-15-5-6-16-17(9-15)25-20(24-16)18-10-27-11-22-18/h2-6,8-12H,7H2,1H3,(H,23,26)(H,24,25)

InChI Key

MRQZOINSVKHDQS-UHFFFAOYSA-N

SMILES

CC(CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3)C4=CC(=CC=C4)Cl

Solubility

Soluble in DMSO

Synonyms

Kv2-IN-A1; Kv2 IN A1; Kv2INA1; Kv2 inhibitor A1; Kv2-inhibitor-A1;

Canonical SMILES

CC(CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3)C4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.